3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
5',5'-dimethyl-5-[3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,2'-cyclohexane]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c1-17(2)7-11(25)18(12(26)8-17)13-14(29-23-18)16(28)24(15(13)27)10-5-3-4-9(6-10)19(20,21)22/h3-6,13-14,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRUNWSBFHHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione (CAS No. 339011-76-6) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 410.34 g/mol. The structure features a spirocyclic framework that contributes to its unique biological properties.
Anticancer Activity
Research has indicated that compounds with isoxazole moieties exhibit significant anticancer properties. A study focused on various isoxazole derivatives demonstrated that certain compounds selectively inhibited the growth of prostate cancer cells (PC3) while sparing non-tumorigenic cells (PNT1a) . The binding affinity of these compounds to specific targets such as ribosomal protein S6 kinase beta-1 (S6K1) was evaluated using molecular docking simulations.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 26 | PC3 | 10.5 | Inhibition of S6K1 |
| Compound X | PNT1a | >50 | Non-selective |
The mechanism through which the compound exerts its anticancer effects appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, the inhibition of S6K1 disrupts mTOR signaling, a critical pathway in cancer cell metabolism and growth .
Case Studies
Several studies have highlighted the biological activity of similar compounds in the isoxazole family:
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that structural modifications significantly influenced their activity .
- Molecular Docking Studies : Advanced docking studies have shown that these compounds can effectively bind to key proteins involved in tumor growth, suggesting potential for further development as therapeutic agents .
Safety and Toxicology
While exploring biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicity studies indicated no significant genotoxicity or reproductive toxicity at concentrations relevant to therapeutic use . Further investigations are necessary to fully elucidate the safety parameters associated with long-term exposure.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Key Feature |
|---|---|---|---|---|
| Target Compound | 3-CF3Ph, spiro-dimethylcyclohexane | ~480† | ~3.5 | High lipophilicity, rigid spiro core |
| 3-(2,4-Dichlorophenyl) analogue | 2,4-Cl2Ph, phenylmethyl | 453.32 | ~3.0 | Electronegative Cl substituents |
| 5-(3-Chlorophenyl) analogue | 3-ClPh, 4-NMe2Ph | 447.91 | ~2.8 | Basic dimethylamino group |
*Predicted using fragment-based methods.
†Estimated based on structural formula.
Bioactivity and Computational Predictions
- Structural-Activity Relationships : Compounds with electron-withdrawing groups (e.g., CF3, Cl) show enhanced binding to hydrophobic protein pockets. The target compound’s trifluoromethyl group may improve target affinity compared to chloro analogues .
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s spiro core and aryl substituents may cluster it with kinase or protease inhibitors, analogous to SAHA-like HDAC inhibitors .
Table 3: Predicted Bioactivity Profiles
| Compound | Predicted Targets | Tanimoto Similarity* |
|---|---|---|
| Target Compound | HDACs, kinases | ~0.65–0.75† |
| 3-(2,4-Dichlorophenyl) analogue | Oxidoreductases, CYP450s | ~0.55–0.65 |
*Compared to known inhibitors in PubChem/NCI-60 datasets (). †Based on Morgan fingerprint analysis ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
